molecular formula C27H30N4O4 B3991130 5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE

5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE

Cat. No.: B3991130
M. Wt: 474.6 g/mol
InChI Key: OSZDWHFQSWOPPL-UHFFFAOYSA-N
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Description

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a nitro group, and an ethoxybenzoyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via an acylation reaction using ethoxybenzoyl chloride and a base such as triethylamine.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the piperazine derivative with the nitroaniline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF (dimethylformamide).

    Coupling Reactions: Coupling reagents like EDCI, bases such as triethylamine.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Coupling: Formation of more complex aromatic compounds.

Scientific Research Applications

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ethoxybenzoyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)aniline: A simpler piperazine derivative used in various chemical and pharmaceutical applications.

    4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Another piperazine derivative with a methoxy group instead of an ethoxy group.

    5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline: A closely related compound with a similar structure but different substituents.

Uniqueness

5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoyl group enhances its lipophilicity, while the nitro group provides a site for reduction and subsequent reactivity. The piperazine ring allows for interactions with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-2-35-24-11-8-22(9-12-24)27(32)30-18-16-29(17-19-30)23-10-13-26(31(33)34)25(20-23)28-15-14-21-6-4-3-5-7-21/h3-13,20,28H,2,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZDWHFQSWOPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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